3-メタンスルホニルアセチルインドール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

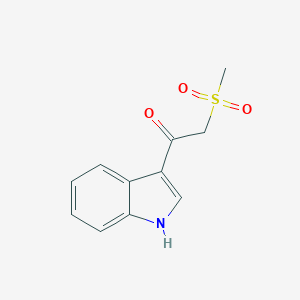

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone, also known as 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone, is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途

インドールは、多くの天然および合成分子における重要な要素であり、重要な生物活性を持っています . 有機骨格への遷移金属の存在は、効果的な医薬品の開発における重要な要素となり得ます . インドール含有金属錯体は、創薬分野で有望な結果を示しています .

プロテオミクス研究

3-メタンスルホニルアセチルインドールは、プロテオミクス研究で使用されます . プロテオミクスは、特に構造と機能を含む、タンパク質の大規模な研究です。この化合物は、タンパク質相互作用の研究、潜在的な薬物標的の特定、および疾患メカニズムの理解に使用できます。

抗ウイルス活性

インドール誘導体は、抗ウイルス活性を示しています . たとえば、特定のインドール誘導体は、インフルエンザAおよびコクサッキーB4ウイルスに対する阻害活性を示しています .

抗炎症活性

インドール誘導体は、抗炎症作用を持つことがわかっています . これらは、炎症性疾患の治療に使用できる可能性があります。

抗がん活性

インドール誘導体は、抗がん作用を示すことが実証されています . これらは、がん治療に使用できる可能性があります。

抗酸化活性

インドール誘導体は、抗酸化作用を示しています . 抗酸化物質は、フリーラジカルによって引き起こされる細胞への損傷を防ぐか、または遅らせることができる物質です。

作用機序

Target of Action

The primary targets of 3-Methanesulfonylacetylindole are currently unknown. This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 3-Methanesulfonylacetylindole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methanesulfonylacetylindole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate almost all aspects of plant growth and development . In microorganisms, IAA plays an important role in growth, development, and even plant interaction . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

The molecular weight of 3-methanesulfonylacetylindole is 23727 , which is within the range considered favorable for oral bioavailability in drug design.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that 3-Methanesulfonylacetylindole could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylacetylindole. For instance, the production of IAA, a related indole derivative, is influenced by environmental factors such as temperature and pH . Similarly, the action of 3-Methanesulfonylacetylindole could be influenced by various environmental conditions.

生化学分析

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules

Cellular Effects

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, it is plausible that 3-Methanesulfonylacetylindole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

The metabolic pathways that 3-Methanesulfonylacetylindole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known. Indole derivatives are known to be involved in various metabolic pathways , suggesting potential areas of investigation for 3-Methanesulfonylacetylindole.

生物活性

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone, commonly known as indole-3-acetyl methylsulfonyl , is a compound that has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H11NO3S

- Molecular Weight : 229.26 g/mol

- CAS Registry Number : 703-80-0

The compound features an indole moiety, which is known for its significant role in various biological processes and serves as a scaffold for numerous bioactive compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone. The compound exhibits notable activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | < 1 μg/mL |

| Mycobacterium tuberculosis | Variable (specific studies needed) |

These results indicate that this compound may be effective in treating infections caused by resistant bacterial strains, particularly MRSA, which poses a significant challenge in clinical settings .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of indole derivatives have been evaluated against various cancer cell lines. For instance, compounds similar to 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone have shown promising results in inhibiting the proliferation of:

| Cell Line | IC50 (μM) |

|---|---|

| A431 (human epidermoid carcinoma) | < 10 μM |

| HT29 (human colorectal carcinoma) | < 5 μM |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

The mechanism by which indole derivatives exert their biological effects often involves modulation of signaling pathways related to cell growth and apoptosis. Studies indicate that these compounds may interact with specific proteins involved in cancer progression and bacterial resistance mechanisms.

Synthesis and Evaluation

A comprehensive study synthesized several derivatives of indole with methylsulfonyl groups, assessing their biological activity through various assays. The synthesis involved the condensation of indole with appropriate sulfonyl chlorides under controlled conditions, yielding compounds with varied biological profiles .

Structure-Activity Relationship (SAR)

Research has emphasized the importance of structural modifications on the biological efficacy of indole derivatives. Key findings include:

- The presence of electron-withdrawing groups enhances antibacterial activity.

- Substituents on the indole ring can significantly affect cytotoxicity against cancer cells.

特性

IUPAC Name |

1-(1H-indol-3-yl)-2-methylsulfonylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-16(14,15)7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMMRSLOWZEGTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618931 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821009-91-0 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。